(Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with a unique structure that combines a benzamide moiety with a naphthothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps. One common approach is the condensation of 3-methylnaphtho[2,1-d]thiazol-2(3H)-one with 4-(diethylamino)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging techniques and the study of biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of (Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
- 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol
- 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives
- 2-amino-9H-chromeno[2,3-d]thiazol-9-ones
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a benzamide moiety with a naphthothiazole ring system. This structure imparts distinct electronic and photophysical properties, making it particularly valuable in applications such as fluorescent probes and organic semiconductors.
Properties
IUPAC Name |
4-(diethylamino)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-4-26(5-2)18-13-10-17(11-14-18)22(27)24-23-25(3)20-15-12-16-8-6-7-9-19(16)21(20)28-23/h6-15H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXVCYRBZPDNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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